molecular formula C19H19NO5 B557613 Fmoc-D-threonine CAS No. 157355-81-2

Fmoc-D-threonine

Cat. No. B557613
CAS RN: 157355-81-2
M. Wt: 341.4 g/mol
InChI Key: OYULCCKKLJPNPU-APPDUMDISA-N
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Description

Fmoc-D-threonine (Fmoc-D-Thr-OH) is an amino acid derivative used as a biochemical reagent . It is widely used in the research of peptide drugs, food, and pesticide fields . It serves as a standard building block for the introduction of D-threonine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .


Synthesis Analysis

This compound is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc SPPS method has been continuously improved to increase peptide quality, reduce synthesis time, and target novel synthetic targets . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-D-Thr-OH .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO5 . The self-assembled structures formed by Fmoc-D-Thr-OH reveal morphological transitions at the supramolecular level as its concentration and temperature are altered .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of chlorofusin analogues via solid phase peptide synthesis . It also serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .

Scientific Research Applications

  • Solid Phase Synthesis of Carbonylated Peptides : Fmoc-D-threonine is utilized in the solid-phase synthesis of peptides containing Thr(O) moiety, which models oxidatively modified peptides related to diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

  • Synthesis of Glycopeptides : It is used in the synthesis of mono- and di-saccharide-containing glycopeptides, particularly in the solid-phase synthesis of the oncofetal fibronectin sequence (Luening, Norberg, & Tejbrant, 1989).

  • Preparation of Phosphorylated Peptide Derivatives : The preparation of Nα-Fmoc-O-[(Benzyloxy)hydroxyphosphinyl] β-Hydroxy α-Amino Acid Derivatives, including threonine, for the synthesis of phosphoserine- or phosphothreonine-containing peptides (WakamiyaTateaki et al., 1996).

  • Synthesis of Fmoc-Thr Unit with O-Linked Sugar : Fmoc-threonine units carrying core 1 O-glycan, protected by 4-methylbenzyl groups, are synthesized for Fmoc-solid-phase peptide synthesis (SPPS) of glycosylated peptide thioesters (Asahina, Fujimoto, Suzuki, & Hojo, 2015).

  • Solid-phase Synthesis of O-linked Glycopeptide Analogues : This application involves the synthesis of N-alpha-FMOC-amino acid glycosides for assembling glycopeptide analogues, with Fmoc-threonine being a key component (Mitchell, Pratt, Hruby, & Polt, 2001).

  • Scalable Synthesis of Fmoc-protected Glycopeptides : this compound is synthesized in a scalable manner for applications in glycopeptide synthesis (Yu, McConnell, & Nguyen, 2015).

  • Enzyme-driven Molecular Self-assembly : The enzymatic catalysis of reactions for molecular self-assembly utilizes Fmoc-peptide derivatives, including Fmoc-threonine, to form molecular hydrogels and fibrous hydrogels (Das, Collins, & Ulijn, 2008).

  • Synthesis of O-glycosylated Peptides : Fmoc-threonine derivatives are used to synthesize O-glycosylated peptides by incorporating O-glycosylated amino acid residues (Filira et al., 2009).

  • Improved Synthesis Methods : Studies focus on improving synthesis methods for Fmoc-N-methyl serine and threonine, highlighting the ongoing development in peptide synthesis techniques (Bahekar et al., 2007).

  • Glycosylation of α-Amino Acids : Fmoc-serine and Fmoc-threonine glycosides are synthesized for use in O-linked glycopeptide synthesis, employing Lewis acids for glycoside formation (Lefever et al., 2012).

  • Improved Synthesis of D-allothreonine Derivatives : This application involves the synthesis of protected D-allothreonine derivatives, showcasing the versatility of this compound in peptide synthesis (Kikuchi & Konno, 2013).

  • Peptide Synthesis using N-Fmoc-O-Trt-Hydroxyamino Acids : The preparation and application of N-Fmoc-O-Trt derivatives, including threonine, are used in peptide synthesis (Barlos et al., 1991).

  • Controlled Morphological Changes in Self-Assembled Structures : Fmoc variants of threonine demonstrate controlled morphological transitions in self-assembled structures, useful in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Enzyme-driven Dynamic Peptide Libraries : Fmoc-amino acids, including threonine, are used in the discovery of self-assembling nanostructures based on aromatic peptide derivatives (Das, Hirsth, & Ulijn, 2009).

  • Preparation of N-Fmoc-α-Amino Diazoketones : A new route for the synthesis of N-Fmoc α-amino diazoketones from α-amino acids, including threonine, is explored (Siciliano et al., 2012).

  • Synthesis of Nα-(9-fluorenylmethoxycarbonyl)-allothreonine t-Butyl Ether : New procedures for the preparation of allothreonine, protected for solid-phase peptide synthesis, are developed (Fischer & Sandosham, 1995).

  • Stereoselective Synthesis of Allo-threonine and β-2H-allo-threonine : The synthesis of D- and L-allo-threonine from D- and L-threonine, respectively, by using Fmoc protection (Blaskovich & Lajoie, 1993).

  • Biomimetic Stereoselective Formation of Methyllanthionine : Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine, used for the synthesis of dehydrobutyrine (Dhb)-containing peptides, involves the use of Fmoc-protected threonine (Zhou & Van der Donk, 2002).

  • N→O-Acyl Shift in Fmoc-based Synthesis of Phosphopeptides : This study focuses on the solid-phase synthesis of phosphotyrosine-containing peptides, highlighting a side-reaction at threonine, which produces depsipeptides (Eberhard & Seitz, 2008).

  • Pseudo-Prolines in Peptide Synthesis : The direct insertion of serine and threonine derived oxazolidines in dipeptides is studied, enhancing peptide solvation by disrupting secondary structures (Wöhr & Mutter, 1995).

Safety and Hazards

Fmoc-D-threonine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, sweep up and shovel into suitable containers for disposal .

Future Directions

The use of Fmoc-D-threonine in peptide synthesis is expected to continue to grow due to the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one promising area of research . The simplicity and efficiency of the synthesis of daptomycin using Fmoc-D-Thr-OH will facilitate the preparation of analogs of daptomycin .

Mechanism of Action

Target of Action

Fmoc-D-threonine, or N-α-Fmoc-D-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It’s worth noting that the fmoc group is rapidly removed by a base, which is an important aspect of its use in peptide synthesis .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For example, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence and concentration of a base such as piperidine can significantly influence the efficacy of this compound as a protecting group . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Fmoc-D-threonine plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various biomolecules, including enzymes and proteins, during these reactions. The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of specific peptide sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the formation of peptide bonds. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression during the peptide synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the self-assembled structures formed by this compound reveal morphological transitions at the supramolecular level as the concentration and temperature are altered .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation of peptide bonds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily associated with its role in peptide synthesis

Subcellular Localization

The subcellular localization of this compound is not well-defined as it is primarily used as a building block in peptide synthesis . Its activity or function could be influenced by its incorporation into specific peptide sequences, which could be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the peptide.

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCCKKLJPNPU-APPDUMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426318
Record name Fmoc-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157355-81-2
Record name Fmoc-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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